molecular formula C31H44N4O8 B14007949 Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate CAS No. 3565-92-2

Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate

Katalognummer: B14007949
CAS-Nummer: 3565-92-2
Molekulargewicht: 600.7 g/mol
InChI-Schlüssel: FLXRAHVGFGGXQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, amidation, and carbamoylation, followed by purification techniques like recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-diethylaminoethyl 4-[3-[[4-(2-diethylaminoethoxycarbonyl)phenyl]carbamoyloxy]propoxycarbonylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Eigenschaften

CAS-Nummer

3565-92-2

Molekularformel

C31H44N4O8

Molekulargewicht

600.7 g/mol

IUPAC-Name

2-(diethylamino)ethyl 4-[3-[[4-[2-(diethylamino)ethoxycarbonyl]phenyl]carbamoyloxy]propoxycarbonylamino]benzoate

InChI

InChI=1S/C31H44N4O8/c1-5-34(6-2)18-22-40-28(36)24-10-14-26(15-11-24)32-30(38)42-20-9-21-43-31(39)33-27-16-12-25(13-17-27)29(37)41-23-19-35(7-3)8-4/h10-17H,5-9,18-23H2,1-4H3,(H,32,38)(H,33,39)

InChI-Schlüssel

FLXRAHVGFGGXQD-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)OCCCOC(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.